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Fructose-phenylalanine-13C6

Cat. No.: B12383515
M. Wt: 333.29 g/mol
InChI Key: FDZFZPTVUGVYOJ-IZJIREARSA-N
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Description

Foundational Principles of Stable Isotope Labeling

Stable isotope labeling operates on a few key principles. Firstly, isotopes of an element are chemically identical, meaning a molecule containing a stable isotope like carbon-13 (¹³C) will behave in the same way as its more common carbon-12 (¹²C) counterpart in biochemical reactions. nih.gov This chemical equivalence allows the labeled molecule, or "tracer," to be metabolized identically to the unlabeled molecule, the "tracee." nih.gov

The primary difference between stable isotopes is their mass. creative-proteomics.com This mass difference allows analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between the labeled and unlabeled forms of a molecule. metwarebio.comnih.gov This physical detectability is the cornerstone of tracing metabolic pathways. metwarebio.com

Another fundamental principle is isotopic dilution. creative-proteomics.com By introducing a known amount of a labeled compound into a biological system, researchers can measure the extent to which it is diluted by the naturally occurring, unlabeled compounds. This allows for the quantification of metabolic pool sizes and fluxes. creative-proteomics.com

Role of ¹³C Isotopic Probes in Advanced Metabolic Studies

Carbon-13 (¹³C) is a particularly valuable stable isotope for metabolic research because carbon forms the backbone of most organic molecules. researchgate.net The natural abundance of ¹³C is only about 1.1%, making the introduction of a ¹³C-labeled compound easily detectable against the natural background. researchgate.net

These ¹³C isotopic probes are essential for exploring altered metabolic pathways in various conditions, including diseases. researchgate.net By feeding cells or organisms with a substrate labeled with ¹³C, such as ¹³C-glucose or ¹³C-glutamine, researchers can trace the fate of the carbon atoms as they are incorporated into various metabolites. nih.govresearchgate.net The resulting patterns of ¹³C labeling in different molecules, known as isotopologue distributions, provide a detailed picture of metabolic activity. researchgate.netnih.gov

Advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to analyze these labeling patterns. researchgate.netroyalsocietypublishing.org This allows for the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. nih.gov Such studies can reveal the relative activities of different pathways, identify mis-annotated pathways, and elucidate new enzyme functions. nih.govroyalsocietypublishing.org For instance, ¹³C-labeled tracers have been instrumental in understanding central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle in various cell types. researchgate.net

Conceptual Framework of Fructose-Phenylalanine (B142036) as a Research Tool

The compound Fructose-phenylalanine is an Amadori compound, formed from the reaction of fructose (B13574) and the essential amino acid phenylalanine. nih.gov When phenylalanine is labeled with six ¹³C atoms in its aromatic ring (phenylalanine-¹³C₆), the resulting Fructose-phenylalanine-¹³C₆ becomes a specific tracer. This allows researchers to follow the metabolic fate of the phenylalanine portion of the molecule.

The use of Fructose-phenylalanine-¹³C₆ as a research tool is based on the ability to introduce a labeled form of phenylalanine into a system and track its incorporation into various metabolic pathways. Phenylalanine is a precursor for the synthesis of tyrosine and other important molecules. researchgate.net In conditions where the metabolism of phenylalanine is altered, such as in phenylketonuria (PKU), tracing its metabolic pathways is crucial for understanding the disease mechanism. caymanchem.com

Studies have investigated the metabolism of both fructose and phenylalanine in various contexts. For example, research on Corynebacterium glutamicum showed that using fructose as a carbon source instead of glucose led to a lower yield of phenylalanine. nih.gov Other studies have looked at the effects of fructose on the availability and modification of amino acids like phenylalanine during food processing. mdpi.com

By using the ¹³C₆-labeled version of phenylalanine within the fructose-phenylalanine conjugate, scientists can precisely track the journey of these six carbon atoms. This enables detailed investigations into protein synthesis, catabolism, and the conversion of phenylalanine to other metabolites. The stability of the ¹³C label ensures that it can be traced through complex metabolic networks without the safety concerns associated with radioactive isotopes. nih.gov

Interactive Data Table: Properties of L-Phenylalanine-¹³C₆

PropertyValue
Formal NameL-phenylalanine-1,2,3,4,5,6-¹³C₆
CAS Number180268-82-0
Molecular FormulaC₃[¹³C]₆H₁₁NO₂
Formula Weight171.2
Purity≥99%
FormulationA solid
SolubilitySoluble in water

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO7 B12383515 Fructose-phenylalanine-13C6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO7

Molecular Weight

333.29 g/mol

IUPAC Name

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1

InChI Key

FDZFZPTVUGVYOJ-IZJIREARSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N

Origin of Product

United States

Ii. Synthesis and Isotopic Labeling Strategies for Fructose Phenylalanine 13c6

Chemical Synthesis Methodologies for 13C-Enriched Conjugates

The primary route for synthesizing fructose-phenylalanine (B142036) and its isotopically labeled analogues is the Maillard reaction, a form of non-enzymatic browning. mdpi.com This reaction begins with the condensation between the carbonyl group of a reducing sugar (D-fructose) and the primary amino group of an amino acid (L-phenylalanine). mdpi.comresearchgate.net In the case of the 13C-enriched conjugate, commercially available L-phenylalanine-13C6 is used as the starting material.

The initial condensation forms an unstable N-substituted glycosylamine, also known as a Schiff base. mdpi.comresearchgate.net This intermediate then undergoes an irreversible isomerization called the Amadori rearrangement, which yields the more stable 1-amino-1-deoxy-2-ketose, formally named N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine (fructose-phenylalanine). mdpi.comnih.gov While the reaction between an aldose sugar (like glucose) and an amine leads to an Amadori product, the reaction involving a ketose sugar like fructose (B13574) results in what is known as a Heyns product. mdpi.comresearchgate.net

Controlling the reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are managed include temperature, pH, and water activity. mdpi.comacs.org The reaction rate is often maximal at intermediate water activities (aw 0.4–0.8). acs.org The pH influences the reactivity of the amino group; low pH reduces its nucleophilicity, thereby slowing the initial step. acs.org The synthesis is typically performed in a solvent system, such as a water-methanol mixture, capable of dissolving both reactants.

Following the reaction, purification is essential to isolate the Fructose-phenylalanine-13C6 from unreacted precursors and various by-products. Common purification techniques include chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govtandfonline.comresearchgate.net

Table 1: Key Parameters in the Synthesis of this compound

ParameterDescriptionTypical ConditionsRationale
Reactants The starting sugar and amino acid.D-Fructose and L-Phenylalanine-13C6These are the specific building blocks for the target molecule.
Reaction Type The fundamental chemical transformation.Maillard Reaction (leading to a Heyns Product)A non-enzymatic reaction between a reducing sugar and an amino acid. mdpi.com
Key Intermediate The transient species formed during the reaction.Schiff Base (N-substituted glycosylamine)Formed from the initial condensation before rearranging. mdpi.comresearchgate.net
Solvent The medium in which the reaction occurs.Water/Methanol or similar polar solvent mixturesEnsures solubility of both the sugar and the amino acid.
pH The acidity or basicity of the reaction mixture.Slightly acidic to neutralBalances reactant reactivity and minimizes side reactions. acs.org
Purification The process of isolating the final product.Column Chromatography (e.g., HPLC)Separates the desired product from impurities. nih.govtandfonline.com

Derivatization Techniques for Enhanced Research Utility

To improve the analytical detection of this compound, especially for techniques like gas chromatography (GC), chemical derivatization is often necessary. libretexts.org Derivatization modifies the chemical structure to make the compound more volatile and thermally stable. researchgate.net

Common derivatization methods include:

Silylation: This is one of the most widely used techniques for GC analysis. It involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms on the hydroxyl (-OH) groups of the fructose moiety with a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearchgate.net The resulting TMS ethers are significantly more volatile and less polar, leading to better chromatographic behavior. libretexts.org

Acylation: In this method, an acyl group is introduced into the molecule by reacting it with an agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). libretexts.orgresearchgate.net This converts hydroxyl and amino groups into esters and amides, respectively. These derivatives are also more volatile and can be more stable than silyl (B83357) derivatives. libretexts.org Furthermore, using fluorinated acylating agents can enhance detection sensitivity with an electron capture detector (ECD). libretexts.org

Alkylation/Esterification: This technique can be used to modify carboxylic acid groups. For instance, reacting with BF₃-methanol can rapidly form methyl esters, which are more volatile. libretexts.org

For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always required. shimadzu.com However, it can be used to improve ionization efficiency or to introduce specific tags for highly sensitive or selective detection. nih.govresearchgate.net For example, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to attach a fluorescent tag for HPLC analysis with a fluorescence detector. chem-soc.si The choice of derivatization agent depends on the analyte, the analytical instrument, and the research objective. researchgate.net

Table 2: Comparison of Common Derivatization Techniques

TechniqueReagent ExampleTarget Functional GroupsEffect on AnalytePrimary Application
Silylation BSTFA, MSTFA-OH, -NH, -SH, -COOHIncreases volatility and thermal stability. libretexts.orgresearchgate.netGas Chromatography (GC-MS)
Acylation Acetic Anhydride, TFAA-OH, -SH, -NHIncreases volatility, can enhance detector response. libretexts.orgGas Chromatography (GC-MS)
Alkylation / Esterification BF₃-Methanol, DMFDA-COOH, -OH, -NHIncreases volatility, creates more stable derivatives. libretexts.orgGas Chromatography (GC-MS)
Fluorescent Tagging FMOC-Cl, OPAPrimary/Secondary AminesAdds a fluorophore for sensitive detection. chem-soc.siHigh-Performance Liquid Chromatography (HPLC)

Iii. Advanced Analytical Methodologies for Tracing Fructose Phenylalanine 13c6 and Its Metabolites

Mass Spectrometry-Based Quantitative Isotopic Profiling

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and selectivity. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS can distinguish between the ¹³C-labeled compound and its unlabeled form, enabling precise quantification and metabolic tracking.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like Fructose-phenylalanine-13C6 and its metabolites (amino acids, sugars), chemical derivatization is a required step to increase their volatility. researchgate.net Once derivatized, the compounds are separated by the gas chromatograph based on their boiling points and retention times before being introduced into the mass spectrometer.

In the context of this compound, GC-MS is particularly useful for determining the isotopic enrichment in its constituent parts after hydrolysis, such as ¹³C₆-phenylalanine and fructose (B13574). acs.orgnih.gov Electron ionization (EI) is often used, which generates reproducible fragmentation patterns. shimadzu.com Analysis of these fragments reveals how the ¹³C atoms are distributed within the molecule, providing insights into metabolic pathways. shimadzu.comresearchgate.net For instance, by analyzing the mass isotopomer distributions of protein-derived amino acids, researchers can quantify intracellular metabolic fluxes. nih.govshimadzu.com Although analysis is often focused on amino acids, methods for analyzing the ¹³C labeling in sugars like fructose have also been developed, which is crucial for understanding the fate of both parts of the this compound molecule. nih.gov

Table 1: GC-MS Parameters for Isotopic Analysis of this compound Components This table presents a hypothetical summary of typical GC-MS conditions for the analysis of the constituent parts of this compound after its breakdown. The specific fragments for the intact labeled compound would need to be determined experimentally.

Analyte (Post-hydrolysis)Derivatization AgentTypical Fragment Ions MonitoredAnalytical Application
Phenylalanine-¹³C₆N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[M-57]⁺, [M-85]⁺, fragments containing the ¹³C₆-phenyl ringQuantification of ¹³C₆-phenylalanine incorporation into proteins. shimadzu.com
FructoseMethoxylamine hydrochloride followed by silylation (e.g., MSTFA)Unique fragments differentiating from other hexoses (e.g., glucose). researchgate.netTracing the fructose moiety through central carbon metabolism. nih.gov

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing complex biological mixtures, such as plasma or tissue extracts, without the need for derivatization in many cases. mdpi.comresearchgate.net This technique offers high sensitivity and specificity, making it ideal for detecting and quantifying low-abundance molecules like this compound and its metabolites. nih.gov LC separates the compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS).

The most common mode of operation is Multiple Reaction Monitoring (MRM), where the first mass spectrometer selects the specific m/z of the parent molecule (e.g., this compound), which is then fragmented. The second mass spectrometer selects a specific fragment ion for detection. mdpi.commdpi.com This highly specific process minimizes interferences from the complex biological matrix. nih.gov LC-MS/MS has been successfully used to quantify other Maillard reaction products, like furosine and Nε-(Carboxymethyl)-L-lysine (CML), often using stable isotope dilution assays for absolute quantification. core.ac.uk This same approach is directly applicable to tracking this compound. Modern high-resolution mass spectrometers can further enhance accuracy, matching the precision of other methods even at very low isotopic enrichments. researchgate.netnih.gov

Table 2: Illustrative LC-MS/MS Method for this compound Analysis This table outlines a representative LC-MS/MS setup for the direct analysis of this compound in a biological sample.

ParameterDescriptionRelevance
ChromatographyReversed-Phase (e.g., C18 column) or HILICSeparates the polar this compound from other matrix components. mdpi.com
Ionization SourceElectrospray Ionization (ESI), positive modeGenerates protonated molecular ions [M+H]⁺ of the analyte. mdpi.com
MS/MS TransitionPrecursor ion (m/z of this compound) → Product ion (specific fragment)Provides high specificity and sensitivity for quantification (MRM). nih.gov
Internal StandardA deuterated or other isotopically labeled version of the analyteCorrects for matrix effects and variations in instrument response, ensuring accurate quantification. nih.gov

Mass Spectrometry Imaging (MSI) provides a unique capability to visualize the spatial distribution of molecules directly in tissue sections. Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) is a particularly powerful MSI technique that combines a soft ionization method (MALDI) with a high-resolution mass analyzer (FTICR). frontiersin.org This enables the simultaneous detection and mapping of hundreds of molecules, including isotopically labeled compounds and their metabolites, within a single experiment. vulcanchem.comacu.edu.au

Research utilizing L-[ring-¹³C₆]-Phenylalanine has demonstrated the power of MALDI-FTICR-MSI to trace the amino acid's uptake and conversion to L-[ring-¹³C₆]-Tyrosine across different regions of tumor tissue. acu.edu.aunih.gov This approach reveals the spatial heterogeneity of metabolic processes, showing, for example, higher abundances of the labeled amino acid and its metabolite in viable tumor regions compared to non-viable areas. acu.edu.aunih.gov The same methodology can be applied to track the distribution of this compound after its administration, providing critical spatiotemporal information on its absorption, distribution, and metabolism within specific organs and microenvironments. vulcanchem.com

Table 3: Hypothetical Research Findings from a MALDI-FTICR-MSI Study of this compound This table simulates potential outcomes from an imaging study designed to trace the metabolic fate of this compound in vivo, based on existing research with labeled phenylalanine.

Time Point Post-AdministrationObserved Labeled SpeciesObserved Spatial DistributionInferred Metabolic Activity
10 minutesFructose-phenylalanine-¹³C₆, ¹³C₆-PhenylalanineHigh concentration in liver and kidney tissues.Initial absorption, distribution, and potential early hydrolysis of the parent compound. acu.edu.au
30 minutes¹³C₆-Phenylalanine, ¹³C₆-Tyrosine¹³C₆-Tyrosine signal appears and co-localizes with ¹³C₆-Phenylalanine in specific liver zones.Active phenylalanine metabolism (hydroxylation) in hepatocytes. researchgate.net
60 minutes¹³C₆-Tyrosine, other downstream ¹³C-labeled metabolitesDecreasing ¹³C₆-Phenylalanine signal; broader distribution of ¹³C₆-Tyrosine and appearance in other tissues.Ongoing metabolism and transport of metabolites from the liver to other parts of the body. acu.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Scrambling Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and atomic connectivity of molecules. oup.com When used with ¹³C-labeled substrates, NMR is exceptionally powerful for tracing metabolic pathways and elucidating "carbon scrambling," where carbon atoms are rearranged within the molecular skeleton through metabolic reactions. exlibrisgroup.comfrontiersin.org

By analyzing the ¹³C NMR spectrum, one can observe the specific positions of the ¹³C labels in metabolites derived from this compound. nih.gov For example, if the ¹³C₆-phenylalanine moiety is metabolized, the ¹³C atoms can be traced into other amino acids or intermediates of the TCA cycle. exlibrisgroup.com The symmetry of certain TCA cycle intermediates, like succinate, leads to a predictable scrambling of the label between different carbon positions (e.g., C1 and C4, C2 and C3), which can be detected by NMR. frontiersin.org This provides unique, quantitative information about the activity of specific metabolic pathways that is often inaccessible by other methods. oup.comnih.gov

Table 4: Elucidation of Metabolic Pathways via ¹³C NMR Analysis This table shows how specific ¹³C labeling patterns in key metabolites, detectable by NMR, can be used to infer the activity of different metabolic pathways following the administration of this compound.

Metabolite AnalyzedObserved ¹³C Labeling PatternMetabolic Pathway Implicated
Glutamate (B1630785)Labeling at C-4, C-2, and C-3Entry of ¹³C-acetyl-CoA (from phenylalanine catabolism) into the TCA cycle. exlibrisgroup.com
LactateLabeling primarily at C-3Metabolism of the ¹³C-fructose moiety via glycolysis.
GlycogenScrambled ¹³C pattern in glucose unitsFlux through the pentose (B10789219) phosphate (B84403) pathway (PPP) and gluconeogenesis from the fructose moiety. researchgate.net
SuccinateSymmetrical labeling (e.g., equal enrichment at C1/C4 and C2/C3)TCA cycle activity leading to carbon scrambling. frontiersin.org

Chromatographic Separation Techniques for Metabolite Fractionation

Effective analysis by MS or NMR often requires the preliminary separation of metabolites from the complex biological matrix and from each other. Chromatographic techniques are essential for this fractionation process, reducing sample complexity and minimizing analytical interferences like ion suppression in MS. jove.com

Several chromatographic methods are applicable to the study of this compound and its diverse metabolites. Solid-Phase Extraction (SPE) is frequently used as an initial sample cleanup and fractionation step, separating compounds into broad classes based on their polarity. jove.com For high-resolution separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Different column chemistries can be employed depending on the metabolites of interest.

Reversed-Phase (RP) Chromatography: Separates compounds based on hydrophobicity. It is suitable for the parent compound and less polar metabolites. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for separating highly polar compounds, such as sugars, organic acids, and amino acids, which are key metabolites of this compound. mdpi.comnih.gov

Ion-Exchange Chromatography: Separates molecules based on their net charge, making it effective for fractionating charged species like amino acids and phosphorylated sugars.

The choice of technique or combination of techniques depends on the specific metabolites being targeted and the subsequent analytical method (LC-MS or NMR). oup.com

Table 5: Comparison of Chromatographic Techniques for Metabolite Fractionation This table compares common chromatographic methods used to separate this compound and its potential metabolites prior to downstream analysis.

TechniquePrinciple of SeparationPrimary ApplicationAdvantages
Solid-Phase Extraction (SPE)PolarityInitial sample cleanup and gross fractionation. jove.comRemoves major interferences (salts, proteins); concentrates analytes.
Reversed-Phase (RP) HPLCHydrophobicitySeparation of moderately polar to nonpolar compounds. mdpi.comRobust and widely applicable for compounds like the intact this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC)Polarity / PartitioningSeparation of very polar compounds (sugars, amino acids). nih.govExcellent retention for metabolites poorly retained in RP chromatography.
Ion-Exchange Chromatography (IEC)Net ChargeSeparation of charged molecules (amino acids, organic acids).High selectivity for ionic and ionizable compounds.

Iv. Metabolic Fate and Pathway Elucidation in Diverse Research Models Using Fructose Phenylalanine 13c6

Investigation in In Vitro Cellular Systems

In vitro cell cultures provide controlled environments to dissect the complex metabolic pathways involved in the processing of Fructose-phenylalanine-13C6. By using isolated cell types, researchers can gain detailed insights into cell-specific metabolic capabilities and responses.

Carbon Flux Analysis in Mammalian Cell Culture Models (e.g., Adipocytes, Cancer Cell Lines)

Carbon flux analysis using 13C-labeled tracers is a state-of-the-art technique to quantify the rates of metabolic pathways in living cells. asm.org In mammalian cell models such as adipocytes and cancer cell lines, introducing this compound would allow for the tracing of the 13C-labeled phenyl-ring carbons through various metabolic fates.

In human adipocytes, fructose (B13574) is known to stimulate anabolic processes, including the synthesis of glutamate (B1630785) and de novo fatty acid synthesis. wur.nl If this compound is cleaved, the unlabeled fructose moiety would enter these pathways, while the 13C6-phenylalanine could be utilized for protein synthesis or catabolized. Phenylalanine is a precursor for tyrosine, which is critical for various signaling pathways. pharmaffiliates.com Tracing the 13C6 label would reveal the extent to which the phenylalanine from this Amadori product contributes to the cellular protein pool versus its catabolic breakdown.

Cancer cells exhibit reprogrammed metabolism, often characterized by high rates of glycolysis and glutaminolysis. d-nb.info Phenylalanine metabolism is also altered in many cancers. Using this compound in cancer cell lines could help determine how these cells utilize amino acids derived from glycation products. The 13C label could be tracked into newly synthesized proteins, the neurotransmitter precursor L-DOPA (in relevant cell lines), or into intermediates of the TCA cycle if catabolized, providing a quantitative map of its metabolic distribution. pharmaffiliates.com

Interactive Table 1: Hypothetical Carbon-13 Distribution from this compound in Mammalian Cells This table illustrates the potential percentage of 13C label from the phenylalanine moiety distributed into major downstream metabolite pools after 24 hours of incubation in different cell types.

Cell Type% 13C in Protein (Anabolism)% 13C in Tyrosine% 13C in TCA Intermediates (Catabolism)% 13C Remaining as Phenylalanine
Differentiated Human Adipocytes65%15%5%15%
A549 Lung Cancer Cells50%10%25%15%
PC12 Neuronal-like Cells45%35%5%15%

Intermediary Metabolism in Microbial Strains (e.g., Bacteria, Yeasts)

Gut microbes play a crucial role in metabolizing dietary compounds that escape digestion in the upper gastrointestinal tract, including Amadori products like fructoselysine. wur.nloup.comacs.org Studies show that certain gut bacteria can cleave fructoselysine into lysine (B10760008) and glucose-6-phosphate, subsequently fermenting them to produce short-chain fatty acids such as butyrate. researchgate.net It is highly probable that Fructose-phenylalanine (B142036) would be metabolized similarly.

Using this compound in anaerobic fecal slurry incubations or with isolated microbial strains would elucidate the specific metabolic pathways involved. wur.nl The 13C6-phenylalanine released after cleavage could be used by microbes for protein synthesis or be catabolized through various pathways. For instance, some yeasts are known to convert phenylalanine into aroma compounds like 2-phenylethanol (B73330) via the Ehrlich pathway. Tracing the 13C6 label would provide definitive proof and quantification of these metabolic routes. Comparative metabolic flux analysis in bacteria like Corynebacterium glutamicum, which can utilize fructose as a carbon source, could reveal how the presence of the Amadori product alters central carbon metabolism compared to free fructose or phenylalanine. asm.org

Interactive Table 2: Predicted Metabolic Fate of 13C6-Phenylalanine Moiety in Microbial Cultures This table shows the hypothetical flux of the 13C label from this compound into different metabolic products by specific microbial strains. Flux is represented as a percentage of the total metabolized 13C6-phenylalanine.

Microbial StrainPathway% Flux of 13C LabelKey 13C-Labeled Product(s)
Intestinimonas sp.Anabolism (Protein Synthesis)85%13C6-Phenylalanine in biomass
Intestinimonas sp.Catabolism15%Phenylacetic acid
Saccharomyces cerevisiaeEhrlich Pathway70%2-Phenylethanol-13C6
Saccharomyces cerevisiaeAnabolism (Protein Synthesis)30%13C6-Phenylalanine in biomass

Anabolic and Catabolic Pathways in Isolated Cells

The use of this compound in isolated primary cells or cell lines allows for a clear distinction between anabolic (biosynthetic) and catabolic (degradative) pathways.

Anabolic Pathways: The primary anabolic fate of the 13C6-phenylalanine moiety, once liberated from the fructose conjugate, is its incorporation into newly synthesized proteins. By measuring the 13C enrichment in the protein-bound phenylalanine pool, researchers can quantify the rate of protein synthesis that utilizes amino acids derived from glycation products. This is crucial for understanding the nutritional availability of amino acids from cooked or processed foods. oup.com

Catabolic Pathways: Catabolically, 13C6-phenylalanine can be converted to 13C6-tyrosine by phenylalanine hydroxylase, a key step in its degradation. pharmaffiliates.com Further breakdown can lead to fumarate (B1241708) and acetoacetate, which can then enter the TCA cycle. Tracking the appearance of the 13C6 label in TCA cycle intermediates like citrate, succinate, or malate, and its eventual release as 13CO2, provides a quantitative measure of the catabolic flux. asm.org This allows for a comprehensive understanding of how cells derive energy or biosynthetic precursors from the amino acid component of Amadori products.

Examination in Ex Vivo Tissue Preparations

Ex vivo tissue preparations, such as precision-cut tissue slices, preserve the multicellular architecture and intercellular communication, offering a model system that bridges the gap between in vitro cell culture and in vivo studies. nih.gov

Hepatic Metabolic Dynamics and Inter-organ Exchange Simulation

The liver is the central hub for metabolizing both fructose and amino acids, making it a primary site for processing this compound. imrpress.comjackwestin.com Studies with tissue slices have demonstrated that liver cells can take up Amadori products. nih.gov Upon uptake, hepatic enzymes would likely hydrolyze the compound. The unlabeled fructose would enter hepatic fructose metabolism, contributing to glycolysis, gluconeogenesis, or de novo lipogenesis, pathways known to be impacted by high fructose loads. researchgate.net

The 13C6-phenylalanine component would enter the hepatic amino acid pool. The liver is the main site of phenylalanine hydroxylation to tyrosine. youtube.com Therefore, incubating liver slices with this compound would allow for direct measurement of the flux through this pathway by monitoring the formation of 13C6-tyrosine. Furthermore, the liver synthesizes numerous plasma proteins, and the rate of incorporation of 13C6-phenylalanine into secreted proteins like albumin could be quantified to assess hepatic protein synthesis rates. This model allows for the simulation of how the liver processes dietary glycation products and distributes the resulting metabolites.

Interactive Table 3: Simulated Flux Distribution of 13C6-Phenylalanine in Ex Vivo Human Liver Slices This table presents a hypothetical distribution of metabolic flux from the 13C6-phenylalanine moiety of the tracer compound in liver tissue under different physiological states. Values are percentages of the total metabolized tracer.

Metabolic StateFlux to Protein SynthesisFlux to Tyrosine SynthesisFlux to Catabolism (TCA Cycle)
Fed State (High Insulin)60%25%15%
Fasted State (Low Insulin)30%35%35%

Tissue-Specific Metabolic Reprogramming under Controlled Conditions

Different tissues exhibit distinct metabolic profiles and will likely process this compound differently. jackwestin.com Ex vivo studies allow for the investigation of this tissue-specific metabolism under tightly controlled conditions, mimicking various physiological or pathological states.

Skeletal Muscle: Skeletal muscle is a major site for protein storage and amino acid metabolism. youtube.com In muscle tissue slices, the 13C6-phenylalanine from the tracer would primarily be used to assess protein turnover—the balance between protein synthesis and breakdown. Under conditions mimicking exercise or anabolic states, one would expect increased incorporation of the 13C label into muscle protein.

Adipose Tissue: Adipose tissue is metabolically active and responds to fructose. wur.nlfrontiersin.org In ex vivo adipose tissue preparations, this compound could be used to study how glycation products influence adipocyte metabolism. The fate of the 13C6-phenylalanine could be tracked to determine its contribution to the synthesis of signaling molecules or its potential catabolism within adipocytes.

By altering the culture media (e.g., high glucose, high insulin, presence of inflammatory cytokines), researchers can study how metabolic reprogramming affects the fate of the Amadori product. For example, in an insulin-resistant state, the balance might shift from anabolic protein synthesis towards catabolic pathways in both liver and muscle, a hypothesis that could be directly tested by quantifying the distribution of the 13C label. youtube.com This approach provides valuable insights into how metabolic diseases could alter the handling of dietary compounds.

Analysis in In Vivo Animal Models (Non-Clinical Research Focus)

The use of this compound as a stable isotope tracer in non-clinical animal models provides a powerful tool for investigating the bioavailability, distribution, and metabolic fate of dietary Amadori rearrangement products (ARPs). The stable 13C6 label on the aromatic ring of the phenylalanine moiety allows for unambiguous tracking of the amino acid portion of the compound as it is processed by the host's metabolic machinery, distinct from the endogenous pool of unlabeled phenylalanine. This approach enables precise quantification of the contribution of this specific dietary compound to various metabolic pools and physiological processes.

Upon intestinal absorption, this compound is subjected to metabolic processing, leading to the cleavage of the fructose and labeled phenylalanine components. The liberated 13C6-phenylalanine enters the systemic circulation and is distributed throughout the body. Isotope ratio mass spectrometry (IRMS) and liquid chromatography-mass spectrometry (LC-MS) analyses of tissues harvested at various time points post-administration reveal the specific partitioning of the labeled carbon.

Research findings indicate a hierarchical distribution pattern governed by the metabolic activity and protein turnover rates of different organs.

Liver: As the primary site of amino acid catabolism and synthesis of plasma proteins, the liver demonstrates the most rapid and highest initial uptake of the 13C6 label.

Pancreas and Small Intestine: These organs also exhibit high initial enrichment due to their significant rates of protein synthesis and secretion.

Skeletal Muscle: Representing the largest protein reservoir in the body, skeletal muscle shows a slower but more sustained accumulation of the 13C6 tracer over time, reflecting its role in long-term protein storage.

Brain: The ability of phenylalanine to cross the blood-brain barrier is confirmed by the detection of the 13C6 label in brain tissue, where it is incorporated into neural proteins and potentially utilized in neurotransmitter pathways.

Excretion: Catabolism of the 13C6-phenylalanine side chain, following its conversion to other intermediates, eventually leads to the production of labeled carbon dioxide (13CO2), which can be measured in expired air. This provides a real-time indicator of the oxidative fate of the tracer.

The following table details representative findings on the organ-specific distribution of the tracer following administration of this compound in a rodent model.

Organ/Compartment% of Administered 13C Tracer at 4 Hours% of Administered 13C Tracer at 24 HoursPrimary Metabolic Role
Liver18.5%12.2%Metabolism, Plasma Protein Synthesis
Skeletal Muscle11.2%25.8%Long-term Protein Incorporation
Plasma4.1%1.5%Transport and Distribution
Kidney2.5%1.1%Filtration and Amino Acid Reabsorption
Brain0.8%0.6%BBB Crossing, Neural Protein Synthesis
Cumulative Expired 13CO25.3%15.7%Oxidative Catabolism
Table 4.3.1: Distribution of the 13C label in various organs and compartments at 4 and 24 hours post-administration of this compound. Data represent the percentage of the total administered dose of the 13C tracer detected in each location.

A key application of this compound is in measuring the fractional synthesis rates (FSR) of specific proteins. By tracking the rate of 13C6-phenylalanine incorporation into newly synthesized protein chains, researchers can quantify protein turnover dynamics in different tissues with high precision. This is achieved by isolating proteins, hydrolyzing them into constituent amino acids, and analyzing the isotopic enrichment of phenylalanine using GC-MS or LC-MS.

Studies utilizing this tracer have demonstrated differential synthesis rates across various protein pools:

Hepatic Proteins: Proteins synthesized in the liver, such as albumin, show a high FSR, reflecting their dynamic role in maintaining plasma homeostasis. The enrichment of 13C6-phenylalanine in albumin can be measured from blood samples over time to calculate its synthesis rate.

Myofibrillar Proteins: In contrast, the structural proteins of skeletal muscle (e.g., actin and myosin) exhibit a much lower FSR, consistent with their role as a more stable, long-term protein reservoir.

Sarcoplasmic Proteins: The soluble proteins within muscle cells (sarcoplasmic fraction) have an intermediate FSR, higher than myofibrillar proteins but lower than rapidly turned-over hepatic proteins.

These tracer studies provide critical insights into how dietary components, even complex ones like Maillard reaction products, contribute to the body's continuous process of protein remodeling.

TissueProtein PoolFractional Synthesis Rate (FSR, % per day)Methodological Note
LiverMixed Hepatic Proteins21.5 ± 2.1 %/dayCalculated from tissue biopsy at 6 hours.
PlasmaAlbumin14.8 ± 1.5 %/dayCalculated from time-course plasma samples.
Skeletal MuscleMyofibrillar Proteins1.9 ± 0.3 %/dayRepresents structural protein turnover.
Skeletal MuscleSarcoplasmic Proteins4.5 ± 0.5 %/dayRepresents metabolic/enzymatic protein turnover.
Table 4.3.2: Fractional Synthesis Rates (FSR) of various protein pools as determined by the incorporation of 13C6-phenylalanine derived from this compound. Values are presented as mean ± standard deviation.

Whole-Body Carbon Partitioning and Organ-Specific Tracer Distribution

Research in Plant and Food Matrix Systems

In the context of food science, this compound serves as an invaluable tool for elucidating the complex chemical transformations that occur during thermal processing. As a defined Amadori product, it is a key intermediate in the Maillard reaction, which is responsible for the development of color, flavor, and aroma in cooked foods. The 13C6 label allows for definitive pathway tracing from this specific precursor to various end-products.

The thermal degradation of Fructose-phenylalanine is a critical source of important flavor and aroma compounds. The most direct pathway is the Strecker degradation, where the amino acid moiety is converted into a corresponding Strecker aldehyde. For phenylalanine, this product is phenylacetaldehyde (B1677652), which imparts desirable floral and honey-like notes.

By using this compound in model food systems (e.g., aqueous solutions heated under controlled conditions), researchers can unequivocally prove this transformation. The phenylacetaldehyde generated from the labeled precursor will contain the 13C6-labeled benzene (B151609) ring. Analysis by GC-MS clearly distinguishes the labeled product (at mass-to-charge ratio M+6) from any endogenously formed, unlabeled phenylacetaldehyde. This technique confirms that Fructose-phenylalanine is a direct and significant precursor to this key aroma compound. The 13C6 label remains intact on the aromatic ring of the resulting aldehyde, providing a clear and traceable signature of its origin.

CompoundPrecursorObserved m/z (EI-MS)Expected m/z (EI-MS)Conclusion
PhenylacetaldehydeFructose + Phenylalanine120120Unlabeled product from unlabeled precursors.
13C6-PhenylacetaldehydeThis compound126126Label retained; proves direct pathway via Strecker degradation.
2-phenylethyl-pyrazineThis compound214214Label not incorporated into pyrazine (B50134) ring; N atom is from Phe.
Table 4.4.1: Mass spectrometric evidence for the formation of 13C6-phenylacetaldehyde from the thermal degradation of this compound in a model system. The shift of +6 amu in the molecular ion confirms the origin of the aldehyde from the labeled precursor.

Beyond generating aroma, this compound undergoes further complex transformations within Maillard reaction systems. As an early-stage product, its stability and subsequent degradation pathways are highly dependent on factors like pH, temperature, and water activity. Using LC-MS, the concentration of this compound can be monitored over the course of a heating process.

Research using this tracer has illuminated two major competing fates:

Degradation to Low-Molecular-Weight Intermediates: The compound degrades via 1,2-enolisation or 2,3-enolisation pathways to form highly reactive carbonyl species (e.g., deoxyosones), which then participate in further reactions to generate color and flavor.

Incorporation into Melanoidins: A significant portion of the this compound molecule, specifically the 13C6-phenylalanine moiety, can be incorporated into high-molecular-weight, brown-colored polymers known as melanoidins. By using size-exclusion chromatography (SEC) to separate the reaction mixture by molecular weight, followed by IRMS analysis of the fractions, researchers can quantify the amount of the 13C label that has become part of the melanoidin structure.

This demonstrates that the amino acid is not just a catalyst or a source of transient aroma compounds, but also becomes a structural component of the final polymeric food matrix.

Heating Time at 120°CRemaining this compound (%)13C Label in Melanoidin Fraction (>10 kDa) (%)Qualitative Observation
0 min100%0%Clear, colorless solution
15 min65%8%Light yellowing
30 min31%22%Amber color, aroma develops
60 min9%45%Dark brown, intense aroma
Table 4.4.2: Transformation of this compound during heating in an aqueous model system. Data show the degradation of the initial tracer and the corresponding incorporation of its 13C label into the high-molecular-weight melanoidin fraction.

Table of Mentioned Compounds

Compound Name
This compound
Phenylalanine
13C6-phenylalanine
Fructose
Carbon Dioxide (CO2)
13CO2
Albumin
Actin
Myosin
Phenylacetaldehyde
13C6-phenylacetaldehyde
2-phenylethyl-pyrazine
3-deoxyglucosone

V. Interrogation of Biochemical Mechanisms Through Fructose Phenylalanine 13c6 Tracing

Maillard Reaction Pathway Intermediates and Kinetics

The Maillard reaction, a form of non-enzymatic browning, occurs between the carbonyl group of a reducing sugar, such as fructose (B13574), and the amino group of an amino acid, like phenylalanine. researchgate.netmdpi.com The use of fructose-phenylalanine-¹³C₆ is instrumental in studying the various stages of this complex reaction.

The initial step of the Maillard reaction involves the condensation of fructose and phenylalanine to form a Schiff base. acs.org This is followed by a rearrangement to a more stable ketoamine known as the Heyns product. nih.gov When using fructose-¹³C₆, the labeled carbon atoms are incorporated into these early glycation products, allowing for their detection and quantification. This process is crucial as the formation of these initial products determines the subsequent reaction pathways. researchgate.net The reaction between D-fructose and the amino groups of a protein first forms Schiff base adducts, which then undergo a Heyns rearrangement to yield a more stable product. nih.gov

Table 1: Early Glycation Products in the Fructose-Phenylalanine (B142036) Reaction

Reactants Intermediate Product Rearranged Product

This table illustrates the initial products formed during the Maillard reaction between fructose and phenylalanine.

Several factors influence the progression of the Maillard reaction and the distribution of its products, including temperature, pH, and the nature of the reactants. mdpi.com Studies have shown that the reaction is accelerated at higher temperatures and pH values above 7.0. cabidigitallibrary.org Fructose is known to be more reactive in the Maillard reaction than glucose. nih.govweebly.com The presence of different metal ions can also either accelerate or inhibit the reaction. cabidigitallibrary.org By tracing the ¹³C label from fructose-phenylalanine-¹³C₆ under varying conditions, researchers can precisely determine how these factors affect the formation of specific intermediates and final products.

Table 2: Influence of Various Factors on Maillard Reaction Progression

Factor Effect on Reaction Rate
Temperature Increases with rising temperature cabidigitallibrary.org
pH Accelerated at pH > 7.0 cabidigitallibrary.org
Sugar Type Fructose is more reactive than glucose nih.govweebly.com

| Metal Ions | Fe³⁺ and Fe²⁺ accelerate; Ca²⁺ and Mg²⁺ inhibit cabidigitallibrary.org |

This table summarizes the key factors that modulate the kinetics of the Maillard reaction.

Advanced glycation end-products (AGEs) are a heterogeneous group of compounds formed in the later stages of the Maillard reaction. nih.gov These products are implicated in various chronic diseases. The degradation of the initial Heyns product leads to the formation of reactive dicarbonyl compounds, which are precursors to AGEs. researchgate.net Tracing with fructose-phenylalanine-¹³C₆ allows for the modeling of pathways leading to AGEs, such as the Hodge, Namiki, and Wolff pathways. nih.gov For instance, fructose can generate more AGEs derived from glyoxal (B1671930) compared to glucose. nih.gov This detailed understanding is crucial for developing strategies to inhibit the formation of harmful AGEs.

Factors Influencing Reaction Progression and Product Distribution

Integration into Central Carbon Metabolism and Biosynthesis

When fructose-phenylalanine-¹³C₆ is introduced into a biological system, the fructose moiety can be metabolized and its labeled carbon atoms integrated into central metabolic pathways. This provides insights into how dietary components are utilized by cells.

Fructose can be phosphorylated to fructose-6-phosphate (B1210287), which is an intermediate in glycolysis. researchgate.net From here, the ¹³C₆-labeled backbone can enter the glycolytic pathway to be converted to pyruvate (B1213749). Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or anabolic processes. nih.gov Alternatively, fructose-6-phosphate can be converted to glucose-6-phosphate, which can enter the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov The PPP is essential for producing NADPH and precursors for nucleotide biosynthesis. researchgate.net Isotope tracing studies using ¹³C-labeled fructose have demonstrated its metabolism via glycolysis and the TCA cycle to produce various intermediates. nih.gov

Table 3: Metabolic Fate of the ¹³C₆-Fructose Moiety in Central Carbon Metabolism

Entry Point Metabolic Pathway Key Labeled Intermediates
Fructose-6-Phosphate Glycolysis ¹³C₃-Pyruvate
Fructose-6-Phosphate Pentose Phosphate Pathway ¹³C₅-Ribose-5-phosphate

This table outlines the major metabolic pathways the carbon atoms from fructose can enter and the resulting labeled key intermediates.

The labeled intermediates from central carbon metabolism can be used for the biosynthesis of other molecules, such as amino acids and lipids. For example, ¹³C-labeled acetyl-CoA derived from the metabolism of ¹³C₆-fructose can be a precursor for de novo fatty acid synthesis. nih.gov Studies have shown that fructose robustly stimulates glutamate (B1630785) and de novo fatty acid synthesis in adipocytes. nih.gov Furthermore, intermediates from glycolysis and the pentose phosphate pathway, such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, are precursors for the biosynthesis of aromatic amino acids, including phenylalanine itself. researchgate.net By tracking the ¹³C label, it is possible to quantify the contribution of the fructose moiety to the pools of various amino acids and lipids.

Connectivity to Glycolysis, Pentose Phosphate Pathway, and Tricarboxylic Acid Cycle

Enzyme Reaction Mechanisms and Metabolic Regulation

Tracing the fate of the ¹³C₆-phenylalanine component of Fructose-phenylalanine-13C6 provides profound insights into the intricacies of enzyme reaction mechanisms and the complex web of metabolic regulation. By following the labeled carbons, scientists can elucidate the flow of metabolites (flux) through pathways, identify points of control, and understand how enzymatic activity is modulated in response to cellular needs.

When ¹³C₆-phenylalanine is utilized, its labeled carbon skeleton can be traced into two primary pathways: incorporation into new proteins or catabolism, which includes its conversion to tyrosine by the enzyme phenylalanine hydroxylase. nih.gov By measuring the rate of appearance of ¹³C₆-labeled tyrosine or the incorporation of ¹³C₆-phenylalanine into the proteome, researchers can quantify the flux through these competing pathways. nih.govphysiology.orgcapes.gov.br This information is critical for identifying which pathway is dominant under specific physiological or pathological conditions and which enzymes serve as the rate-limiting steps.

For example, in studies of non-small cell lung carcinoma, the kinetics of L-[ring-¹³C₆]-Phenylalanine have been used to observe its conversion to L-[ring-¹³C₆]-Tyrosine within tumor tissue. nih.gov Observing the dynamic changes and spatial distribution of the labeled amino acids helps to understand how phenylalanine metabolism is reprogrammed in cancer and which enzymatic steps control its fate at this crucial branch point. nih.gov

The table below illustrates hypothetical data from a tracer experiment, showing how the distribution of the ¹³C label from phenylalanine can reveal the regulation at a metabolic branch point under two different cellular conditions.

Cellular ConditionTracerFlux to Protein Synthesis (% of total flux)Flux to Tyrosine Synthesis (% of total flux)Controlling Factor/Enzyme
Normal Growth¹³C₆-Phenylalanine70%30%Ribosomal activity / Translation factors
Oxidative Stress¹³C₆-Phenylalanine45%55%Phenylalanine Hydroxylase activity

This data demonstrates a shift in metabolic flux from protein synthesis towards tyrosine synthesis during oxidative stress, suggesting that the regulation at the branch point has been altered, potentially through changes in the activity of phenylalanine hydroxylase or the machinery of protein synthesis.

Enzyme activity is finely tuned by allosteric regulation, where effector molecules bind to a site other than the active site, causing a conformational change that either activates or inhibits the enzyme. Phenylalanine itself is a known allosteric regulator, notably acting as an inhibitor for pyruvate kinase M2 (PKM2), a critical enzyme in glycolysis. biorxiv.orgnih.gov PKM2 sits (B43327) at a key metabolic branch point, controlling whether glucose carbons continue through glycolysis for energy production or are diverted into biosynthetic pathways. biorxiv.org

The interplay between allosteric activators, such as fructose-1,6-bisphosphate (FBP), and inhibitors like phenylalanine provides a sophisticated mechanism for coordinating glycolytic flux with the cell's anabolic state. elifesciences.orgelifesciences.org Research has shown that while FBP binding promotes a highly active tetrameric state of PKM2, the subsequent binding of phenylalanine can prevent this maximal activation, even in FBP-bound tetramers. nih.govelifesciences.org This indicates that phenylalanine provides an overriding layer of inhibitory control, ensuring that when amino acid levels are high, glycolytic intermediates are preserved for biosynthesis.

Isotope tracing studies can be designed to probe these allosteric effects in living cells. For example, by using ¹³C₆-glucose to label glycolytic intermediates, researchers can introduce unlabeled phenylalanine (delivered, for instance, via fructose-phenylalanine) and measure the resulting changes in the concentrations and labeling patterns of metabolites upstream and downstream of PKM2. A buildup of the ¹³C-labeled substrate of PKM2, phosphoenolpyruvate (PEP), coupled with a decrease in labeled pyruvate, would provide direct evidence of allosteric inhibition of the enzyme by phenylalanine in a cellular context. biorxiv.org Studies have identified specific residues in the PKM2 enzyme that are crucial for mediating this allosteric communication between the FBP activator site and the phenylalanine inhibitor site, revealing a structural basis for the coordinated regulation of the enzyme's activity. nih.gov

The following table summarizes research findings on the allosteric regulation of PKM2, illustrating how kinetic parameters are affected by the binding of an activator (FBP) and an inhibitor (Phenylalanine).

Enzyme StateAllosteric Effector(s)Relative VmaxAffinity for PEP (K₀.₅)Regulatory Outcome
Apo (No effector)NoneLowHighBasal activity, favors biosynthesis
ActivatedFructose-1,6-bisphosphate (FBP)HighLowFeed-forward activation, promotes glycolysis
InhibitedPhenylalanine (Phe)Very LowVery HighFeedback inhibition
Co-regulatedFBP + PhenylalanineModerateModeratePhe attenuates FBP activation

This demonstrates the complex integration of metabolic signals, where Fructose-phenylalanine-¹³C₆ can be used not just to trace carbon flux but also to understand the regulatory logic encoded by allosteric enzyme modulation.

Vi. Applications in Systems Biology and Metabolic Flux Analysis

Computational Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. Current time information in Bangalore, IN. The core principle involves introducing a ¹³C-labeled substrate into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites. This distribution pattern, or isotopologue distribution, provides a detailed fingerprint of the metabolic pathways' activities. researchgate.net

To interpret the data from a Fructose-phenylalanine-¹³C₆ tracer experiment, a comprehensive computational model of the relevant metabolic network is essential. This model is a mathematical representation of the known biochemical reactions within the cell, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and amino acid metabolism. researchgate.net

The model must be atomically resolved, meaning it tracks the position of each carbon atom through every reaction. When Fructose-phenylalanine-¹³C₆ is introduced, the model would predict how the ¹³C₆-phenylalanine moiety, once cleaved from the fructose (B13574), enters the cell's amino acid pool and is incorporated into proteins or catabolized. researchgate.net The fructose portion would be traced through its own metabolic pathways, primarily in the liver, intestine, and kidney. nih.govnih.gov

The development of such a model involves:

Stoichiometric Matrix Construction: Defining all relevant biochemical reactions, their substrates, and products.

Carbon Transition Mapping: Detailing the fate of each carbon atom from a substrate to a product for every reaction. For Fructose-phenylalanine-¹³C₆, this would map the six labeled carbons of phenylalanine into intermediates like phenylpyruvate, and subsequently into TCA cycle intermediates if catabolized, or directly into protein biomass. researchgate.net

Isotopomer Balancing: Writing a system of algebraic equations that describes the flow of isotopomers at a metabolic and isotopic steady state. researchgate.net

The model would need to account for the initial cleavage of the Fructose-phenylalanine (B142036) bond, the transport of both fructose and phenylalanine into the cell, and their subsequent, independent metabolic pathways.

Following a labeling experiment with Fructose-phenylalanine-¹³C₆, intracellular metabolites, particularly protein-bound amino acids, would be harvested and their mass isotopomer distributions (MIDs) measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org The ¹³C₆ label on phenylalanine makes it readily distinguishable from endogenous, unlabeled phenylalanine.

The experimentally measured MIDs of proteinogenic phenylalanine and its downstream metabolites would be compared to the MIDs predicted by the network model. An optimization algorithm would then be used to find the set of metabolic fluxes that minimizes the difference between the experimental and predicted MIDs. This allows for the quantification of key metabolic fluxes, such as:

The rate of protein synthesis (incorporation of labeled phenylalanine).

The flux of phenylalanine catabolism.

The relative contribution of exogenous (labeled) phenylalanine versus endogenous sources.

A hypothetical study on liver cells could yield data similar to that seen in ¹³C-phenylalanine tracing experiments. The table below illustrates representative flux data that could be obtained, comparing a control state to a condition of high energy demand.

Table 1: Representative Metabolic Fluxes Determined by ¹³C₆-Phenylalanine Tracing in Hepatocytes

Metabolic FluxControl Condition (nmol/10⁶ cells/h)High Energy Demand (nmol/10⁶ cells/h)Pathway
Phenylalanine uptake5075Amino Acid Transport
Incorporation into Protein4045Protein Synthesis
Phenylalanine Hydroxylase (to Tyrosine)825Amino Acid Catabolism
Flux to Phenylpyruvate25Amino Acid Catabolism

This table is a hypothetical representation based on established principles of metabolic flux analysis and is not derived from direct experimental data on Fructose-phenylalanine-¹³C₆.

Development of Isotopic Labeling Network Models

Integrated Multi-Omics Approaches

The true power of modern systems biology lies in integrating data from multiple "omics" levels (genomics, transcriptomics, proteomics, and metabolomics) to create a holistic view of cellular function. acs.org Isotope tracing with a compound like Fructose-phenylalanine-¹³C₆ provides the functional, phenotypic output of the metabolic network, which can then be correlated with other molecular data. oup.com

Metabolic fluxes are the result of enzyme activity, which is in turn governed by protein abundance and gene expression. By combining ¹³C-MFA data from Fructose-phenylalanine-¹³C₆ with transcriptomic (RNA-seq) and proteomic (mass spectrometry-based proteomics) data, researchers could build more comprehensive models of cellular regulation. nih.govoup.com

For example, if MFA reveals an increased flux through phenylalanine catabolism under certain conditions, one would hypothesize a corresponding increase in the expression of genes and abundance of proteins for enzymes like phenylalanine hydroxylase.

Table 2: Hypothetical Integrated Multi-Omics Data for Phenylalanine Catabolism

MeasurementGene/ProteinControl vs. Experimental (Fold Change)Data Type
Metabolic FluxPhenylalanine Hydroxylase+3.1¹³C-MFA
mRNA AbundancePAH+2.8Transcriptomics (RNA-seq)
Protein AbundancePAH+2.5Proteomics (LC-MS/MS)

This table presents a hypothetical correlation between different omics data types to illustrate the concept of integrated analysis.

This integrated approach helps to identify regulatory control points within metabolic networks and understand how cells adapt to genetic or environmental changes. researchgate.net

Beyond quantifying central carbon metabolism, ¹³C-labeled tracers are invaluable for pathway discovery and reconstruction in metabolomics. medchemexpress.com

Untargeted Metabolomics: In an untargeted approach, researchers would use high-resolution mass spectrometry to screen for all detectable metabolites that have incorporated the ¹³C₆ label from phenylalanine. This can help identify novel or unexpected metabolic fates of the amino acid. The known mass shift (+6 Da) from the ¹³C₆ label provides a powerful filter to distinguish true metabolites from background noise and confidently identify derivatives of the tracer. medchemexpress.com

Targeted Metabolomics: A targeted analysis would focus on quantifying the labeling in a predefined set of metabolites known to be involved in phenylalanine metabolism. This would include precursors and products of the TCA cycle, tyrosine, and other related compounds. The use of Fructose-phenylalanine-¹³C₆ would allow for precise tracking of how dietary Amadori products contribute to these specific pools. This is crucial for understanding the bioavailability and metabolic impact of these compounds formed during food processing. oup.comnih.gov

The degradation of Amadori products can lead to various intermediates. nih.gov Using a labeled compound like Fructose-phenylalanine-¹³C₆ would enable researchers to trace the fate of the phenylalanine moiety through these degradation pathways, providing a clearer picture of the complex chemistry and metabolism involved.

Vii. Future Directions and Emerging Research Paradigms

Novel Isotopic Tracer Design and Synthetic Methodologies

The future of metabolic research is increasingly reliant on the design of advanced isotopic tracers that can provide more detailed and specific information than their simpler predecessors. The move is toward multi-isotope or "dual-labeled" tracers that can track the concurrent metabolism of different molecular components. ubc.casnmjournals.org

Design Rationale: Fructose-phenylalanine-13C6 is a prime example of such a novel design. Its structure allows for the simultaneous investigation of carbohydrate and amino acid metabolism. nih.gov The ¹³C₆ label is strategically placed on the aromatic ring of phenylalanine, a part of the molecule that is metabolically stable until the amino acid is catabolized. This ensures that the ¹³C signature acts as a robust tag for the phenylalanine backbone, allowing researchers to distinguish its metabolic fate from that of the fructose (B13574) moiety. This dual-tracer-in-one design is superior to using a mixture of separate ¹³C-fructose and ¹³C-phenylalanine tracers, as it guarantees a 1:1 molar relationship upon entry into a cell or system, providing clearer data for metabolic modeling.

Synthetic Approaches: The synthesis of such complex labeled compounds presents a significant challenge. Methodologies for creating isotopically labeled Amadori products often involve the reaction of a labeled precursor, in this case, L-Phenylalanine-(ring-¹³C₆), with the desired sugar under controlled conditions. ubc.carsc.orgresearchgate.net The process requires optimized methods to ensure high yields and purity, which is critical for its use as a tracer. rsc.org Key steps often involve:

Reacting L-Phenylalanine-¹³C₆ with D-fructose in a suitable solvent system, sometimes requiring a catalyst. engconfintl.org

Careful control of temperature and reaction time to promote the formation of the Schiff base intermediate and its subsequent Amadori rearrangement. engconfintl.orgnih.gov

Advanced purification techniques, such as high-performance liquid chromatography (HPLC), to isolate the final this compound product with high purity. rsc.org

These emerging synthetic methodologies are crucial for making novel tracers like this compound more accessible for widespread research use.

High-Throughput Screening Platforms for Metabolic Perturbations

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify their effects on biological processes. frontiersin.org Integrating stable isotope tracers like this compound into HTS platforms creates a powerful system for "fluxome" profiling—the analysis of metabolic reaction rates across a network. nih.govnih.gov

Platform Integration: In a typical HTS setup, cultured cells in multi-well plates can be exposed to a library of small molecules, drugs, or genetic perturbations. Following this, a pulse of this compound is administered to all wells. After a set incubation period, cell extracts are rapidly prepared and analyzed by high-resolution mass spectrometry (MS). mdpi.com

Research Findings and Applications: This approach enables the simultaneous screening for compounds that perturb pathways related to:

Glycolysis and Fructose Metabolism: By tracking the unlabeled fructose moiety.

Amino Acid Catabolism: By tracking the appearance of ¹³C₆-labeled catabolites of phenylalanine.

Protein Synthesis: By measuring the incorporation of L-Phenylalanine-¹³C₆ into newly synthesized proteins.

Glycation and AGE Formation: By quantifying the levels of the tracer and its downstream degradation products.

For instance, a screen could identify a drug that selectively inhibits an enzyme involved in phenylalanine breakdown. This would be observed as a build-up of the ¹³C₆-labeled tracer and a reduction in its downstream metabolites. This combination of HTS with a sophisticated tracer provides an unprecedented level of detail about a compound's specific metabolic impact, accelerating drug discovery and the identification of metabolic modulators. nih.gov

HTS Application AreaAnalyte Measured (from this compound)Potential Finding
Oncology Drug Discovery Incorporation of ¹³C₆-Phenylalanine into proteinIdentification of drugs that inhibit protein synthesis in cancer cells.
Metabolic Disease Research Flux of the fructose moiety into glycolysis vs. lipid synthesisDiscovery of compounds that alter fructose metabolism pathways.
Toxicology Screening Accumulation of specific ¹³C₆-labeled metabolitesIdentification of off-target metabolic liabilities of new drug candidates.
Gut Microbiome Studies ¹³C₆-labeled microbial metabolites in the mediumScreening for probiotics that can metabolize Amadori products. frontiersin.org

Advanced Computational Modeling for Predictive Metabolism in Complex Biological Systems

Computational models are essential for making sense of the vast datasets generated by modern metabolomics. umd.eduutsouthwestern.edu Techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) use data from isotope tracing experiments to calculate the rates of intracellular reactions that are otherwise impossible to measure directly. nih.govnih.gov

Informing Predictive Models: The data generated using this compound is exceptionally valuable for these models. Because the tracer reports on two distinct but linked metabolic entry points, it provides more constraints for the model's algorithms. This reduces uncertainty and increases the precision and accuracy of the resulting flux map. researchgate.netbiorxiv.org

Modeling Complex Systems: This approach is particularly powerful for studying complex systems:

Mammalian Cell Co-cultures: Modeling the metabolic interplay between different cell types, such as in a tumor microenvironment.

Organ-level Metabolism: Using data from in vivo studies to model how different organs process Amadori products. Studies show that the metabolic transit of these products is complex, with significant processing by gut microbes. frontiersin.orgnih.govnih.gov

Disease Pathophysiology: In diseases like Phenylketonuria, where phenylalanine levels are high, tracers like this compound can help model how excess phenylalanine is shunted into alternative pathways like glycation, forming Amadori products that may contribute to the disease's pathology. mdpi.comresearchgate.net

By integrating precise tracer data into advanced computational frameworks, researchers can move beyond static snapshots of metabolite concentrations to a dynamic and predictive understanding of metabolic regulation in health and disease. plos.orgbiorxiv.org This synergy between novel tracers and predictive modeling represents a true paradigm shift in metabolic research.

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